

Potential research applications of 2-Amino-1-(2-nitrophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

Cat. No.: B1644463

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An in-depth analysis of "2-Amino-1-(2-nitrophenyl)ethanol" reveals a landscape of closely related, yet structurally distinct, chemical entities with significant potential in research and drug development. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of these compounds. Initial searches for "2-Amino-1-(2-nitrophenyl)ethanol" often lead to several isomers and related molecules, each with unique characteristics and applications. This guide will therefore address the most relevant of these compounds, offering a structured exploration of their scientific utility.

Disambiguation of "2-Amino-1-(2-nitrophenyl)ethanol"

The chemical name "2-Amino-1-(2-nitrophenyl)ethanol" can be interpreted in several ways, primarily differing in the connectivity of the amino and ethanol groups to the nitrophenyl scaffold. The most prominent and frequently cited compounds related to this query are:

- 2-((2-Nitrophenyl)amino)ethanol: In this isomer, the amino group is directly attached to the phenyl ring and also to the ethanol group.
- 2-Amino-1-(4-nitrophenyl)ethanol: A positional isomer where the nitro group is at the para position of the phenyl ring. This compound has garnered significant interest in medicinal chemistry.

- 1-(2-Nitrophenyl)ethanol: A precursor and related chiral alcohol that serves as a valuable building block in organic synthesis.

This guide will delve into the specifics of these key compounds, presenting available data to illuminate their research potential.

2-((2-Nitrophenyl)amino)ethanol: A Precursor for Glycogen Phosphorylase Inhibitors

2-((2-Nitrophenyl)amino)ethanol, also known as 2-(2-Nitroanilino)ethanol, is a notable compound primarily utilized as an intermediate in the synthesis of more complex bioactive molecules.

Chemical and Physical Properties

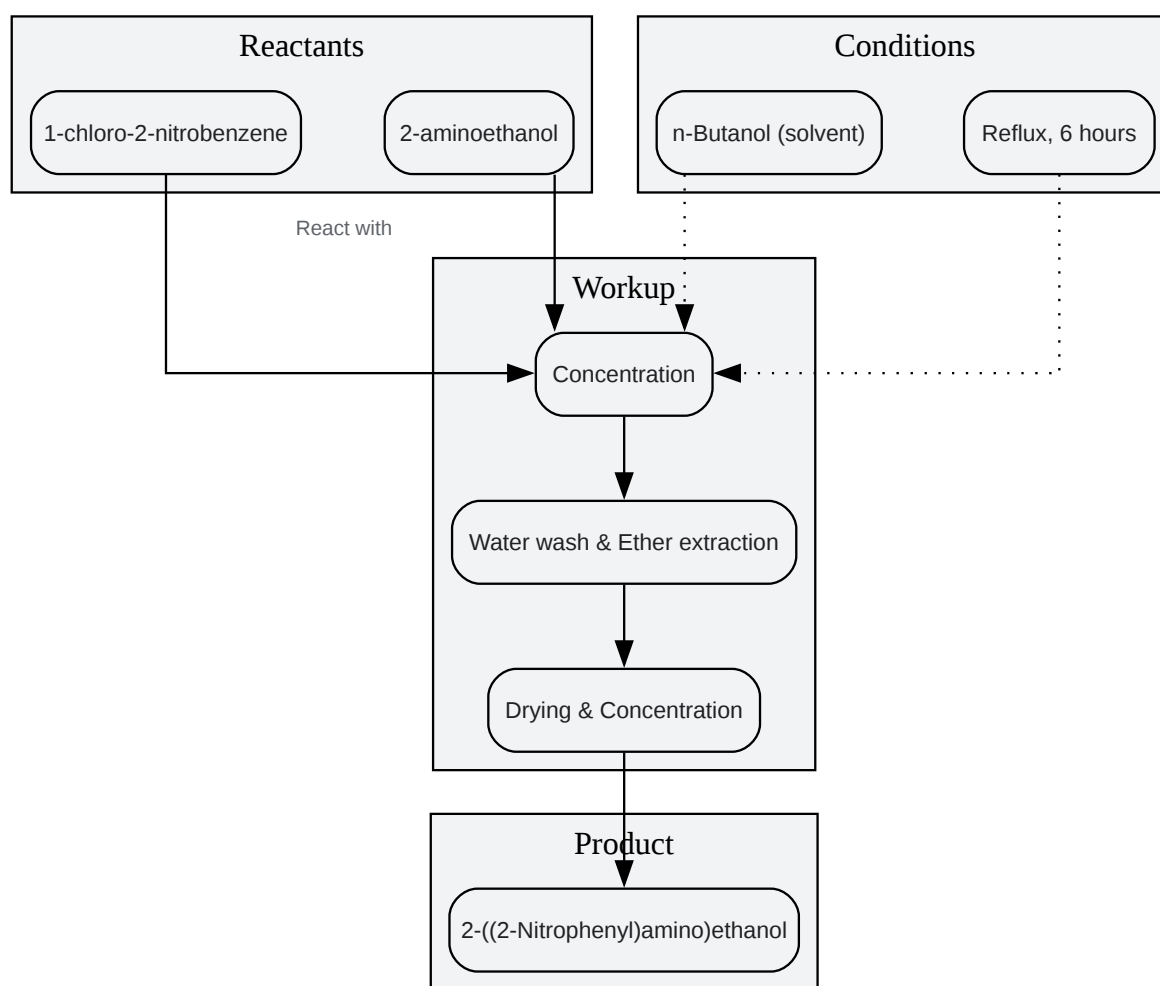
A summary of the key chemical and physical properties of 2-((2-Nitrophenyl)amino)ethanol is presented in Table 1.

Property	Value	Reference
CAS Number	4926-55-0	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[1][2]
Molecular Weight	182.18 g/mol	[1][2]
Appearance	Orange crystal powder	[1]
Melting Point	71-73 °C	[1]
Boiling Point	376.6 °C at 760 mmHg	[1]
Density	1.352 g/cm ³	[1][2]
Solubility	Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C)	[1]

Synthesis

The synthesis of 2-((2-Nitrophenyl)amino)ethanol is well-documented and typically involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.

A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol is heated under reflux for 6 hours.[3] Following the reaction, the mixture is concentrated, taken up in water, and extracted with ether. The organic phase is then washed with brine, dried, and concentrated to yield the product as an orange solid.[3]



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Synthesis of 2-((2-Nitrophenyl)amino)ethanol.

Potential Research Applications

The primary research application of 2-((2-Nitrophenyl)amino)ethanol is as a precursor in the synthesis of (phenylamino)quinoxalinone derivatives. These derivatives have been identified as a new class of glycogen phosphorylase inhibitors, which are of interest in the study and potential treatment of type 2 diabetes.

2-Amino-1-(4-nitrophenyl)ethanol: A Building Block for Kinase Inhibitors

The para-isomer, 2-Amino-1-(4-nitrophenyl)ethanol, is a chiral molecule that has demonstrated significant utility in medicinal chemistry, particularly in the development of targeted cancer therapies.

Chemical and Physical Properties

Key properties of the (R)-enantiomer of 2-Amino-1-(4-nitrophenyl)ethanol are summarized in Table 2.

Property	Value	Reference
CAS Number	129894-62-8 ((R)-enantiomer)	[4]
Molecular Formula	C8H10N2O3	[4]
Molecular Weight	182.18 g/mol	[4]
IUPAC Name	(1R)-2-amino-1-(4-nitrophenyl)ethanol	[4]

Synthesis

The synthesis of this compound often involves stereoselective methods to obtain the desired enantiomer, which is crucial for its application in pharmaceuticals. Asymmetric reduction of a precursor ketone, such as 2-azido-1-(4-nitrophenyl)ethanone, is a common strategy.

Potential Research Applications

2-Amino-1-(4-nitrophenyl)ethanol and its derivatives have been explored for their potential as antimicrobial and anticancer agents.[5] A significant application is its use as a precursor for synthesizing phenylpurinediamine derivatives. These derivatives act as reversible kinase inhibitors that target mutations associated with lung cancer, making this compound a valuable starting material for the development of novel oncology drugs.[5]

1-(2-Nitrophenyl)ethanol: A Versatile Synthetic Intermediate

1-(2-Nitrophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.

Chemical and Physical Properties

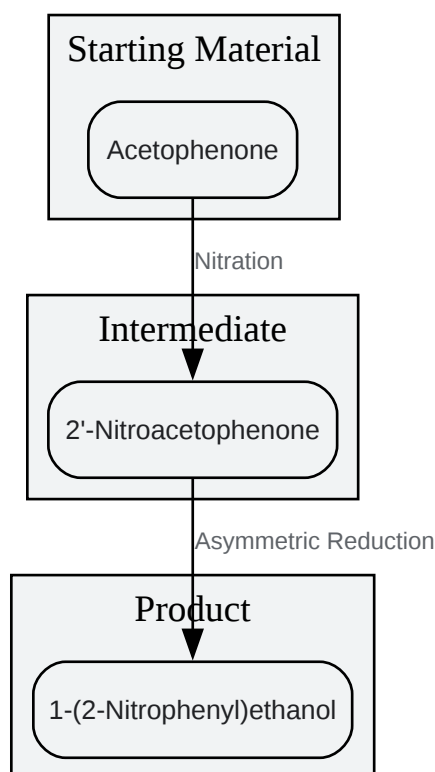
Table 3 outlines the main properties of the (S)-enantiomer of 1-(2-Nitrophenyl)ethanol.

Property	Value	Reference
CAS Number	80379-10-8 ((S)-enantiomer)	[6]
Molecular Formula	C ₈ H ₉ NO ₃	[6]
Molecular Weight	167.16 g/mol	[6]
IUPAC Name	(1S)-1-(2-nitrophenyl)ethanol	[6]

Synthesis

The synthesis of enantiomerically pure 1-(2-Nitrophenyl)ethanol is typically achieved through the asymmetric reduction of its precursor ketone, 2'-nitroacetophenone.

2'-nitroacetophenone is reduced using a chiral reducing agent, such as sodium borohydride or lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran.[6] This method yields the product with high enantiomeric excess. An alternative for larger-scale production is the catalytic hydrogenation of 2'-nitroacetophenone using palladium or platinum catalysts.[6]



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Synthetic pathway to 1-(2-Nitrophenyl)ethanol.

Potential Research Applications

1-(2-Nitrophenyl)ethanol is a versatile building block in organic synthesis.[6] Its functional groups, the nitro group and the benzylic alcohol, can be readily transformed into other functionalities, making it a valuable precursor for a wide range of more complex molecules.[6] It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[7] Additionally, it is used in the design of anti-inflammatory and analgesic agents.[7] In analytical chemistry, it can be employed as a reagent for the detection of certain metal ions.[7]

Conclusion

While the query "**2-Amino-1-(2-nitrophenyl)ethanol**" is ambiguous, the exploration of its closely related isomers and precursors reveals a family of compounds with significant and diverse research applications. From serving as key intermediates in the synthesis of kinase inhibitors for cancer therapy and glycogen phosphorylase inhibitors for diabetes research, to

being versatile building blocks for a range of pharmaceuticals, the nitrophenyl ethanolamine scaffold is of considerable interest to the scientific community. Further investigation into the biological activities of these and other related compounds is warranted and holds the potential for the development of novel therapeutic agents. It is important to note that detailed biological activity and mechanistic studies for the specific ortho-isomer, **2-Amino-1-(2-nitrophenyl)ethanol**, are not widely available in the current literature, presenting a potential area for future research.

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